Cas no 685138-48-1 (Dichloro[(±)−BINAP]digold(I))

Dichloro[(±)−BINAP]digold(I) is a bimetallic gold(I) complex featuring the chiral (±)−BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) ligand. This compound is notable for its well-defined coordination geometry and stability, making it a valuable precursor in homogeneous catalysis and gold-mediated transformations. The presence of the BINAP ligand enhances stereoselectivity in asymmetric synthesis, while the digold(I) core facilitates unique reactivity patterns in bond activation and coupling reactions. Its structural robustness and tunable electronic properties render it suitable for applications in organic synthesis, particularly in the formation of C−C and C−heteroatom bonds. The compound is typically handled under inert conditions due to its sensitivity to air and moisture.
Dichloro[(±)−BINAP]digold(I) structure
685138-48-1 structure
Product Name:Dichloro[(±)−BINAP]digold(I)
CAS No:685138-48-1
MF:C44H32Au2Cl2P2
MW:1087.51151657104
CID:1728469
PubChem ID:329763494
Update Time:2025-06-10

Dichloro[(±)−BINAP]digold(I) Chemical and Physical Properties

Names and Identifiers

    • chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
    • Dichloro[(±)?BINAP]digold(I)
    • Dichloro[(±)-BINAP]digold(I)
    • BINAP]digold(I)
    • chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
    • Dichloro[()INAP]digold(I)
    • Dichloro[(R)-BINAP]digold(I), AldrichCPR
    • DICHLORO(2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHALENE)DIGOLD(I)
    • Bis(chlorogold(I)) [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
    • 685138-48-1
    • DTXSID10475008
    • Dichloro[( ?−binap]digold(i)
    • DS-002563
    • E76919
    • Dichloro[(S)-BINAP]digold(I), AldrichCPR
    • Dichloro[(+/-)BINAP]digold(I),97%
    • Dichloro[(+/-)-BINAP]digold(I), 97%
    • Dichloro[( inverted exclamation markA)-BINAP]digold(I)
    • ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
    • DICHLORO[(+/-)-BINAP]DIGOLD(I)
    • Dichloro[(±)−BINAP]digold(I)
    • MDL: MFCD15144870
    • Inchi: 1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2
    • InChI Key: ALCLMPWXOJPBJG-UHFFFAOYSA-L
    • SMILES: [Au]Cl.[Au]Cl.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1=C2C=CC=CC2=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 1086.07000
  • Monoisotopic Mass: 1086.06877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 7
  • Complexity: 799
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 335-350 °C
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 27.18000
  • LogP: 3.17940
  • Vapor Pressure: No data available

Dichloro[(±)−BINAP]digold(I) Pricemore >>

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Dichloro[(±)−BINAP]digold(I) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:685138-48-1)Dichloro[(±)−BINAP]digold(I)
Order Number:A963104
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:14
Price ($):194.0
Email:sales@amadischem.com

Dichloro[(±)−BINAP]digold(I) Related Literature

Additional information on Dichloro[(±)−BINAP]digold(I)

Dichloro[(±)-BINAP]digold(I): A Comprehensive Overview in Modern Catalysis and Pharmaceutical Applications

Dichloro[(±)-BINAP]digold(I), a compound with the CAS number 685138-48-1, represents a significant advancement in the field of organogold chemistry. This coordination complex, featuring a gold(I) core coordinated to two bidentate ligands derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), has garnered considerable attention due to its unique catalytic properties and potential applications in pharmaceutical synthesis. The structure and reactivity of this compound are deeply rooted in the principles of coordination chemistry, making it a cornerstone in the development of novel catalytic systems.

The molecular architecture of Dichloro[(±)-BINAP]digold(I) is characterized by its chiral environment, which arises from the presence of the BINAP ligand. The BINAP ligand, with its rigid binaphthyl backbone and phosphine donor groups, provides a stable and tunable coordination sphere around the gold center. This chiral environment is crucial for enabling enantioselective transformations, which are highly valued in pharmaceutical synthesis where the stereochemistry of a drug molecule can significantly impact its biological activity.

Recent research has highlighted the utility of Dichloro[(±)-BINAP]digold(I) in various catalytic applications. One notable area is its use in cross-coupling reactions, particularly the Negishi coupling, which is a powerful method for constructing carbon-carbon bonds. This reaction involves the coupling of organozinc reagents with aryl halides, yielding biaryl compounds that are prevalent in many pharmaceuticals and agrochemicals. The gold catalyst facilitates this transformation with high efficiency and selectivity, often under mild reaction conditions.

In addition to cross-coupling reactions, Dichloro[(±)-BINAP]digold(I) has been explored in other types of transformations, including hydroamination and hydrogenation reactions. These reactions are particularly relevant in the synthesis of nitrogen-containing heterocycles, which are essential components of many bioactive molecules. The ability of this catalyst to promote these reactions under mild conditions makes it an attractive choice for industrial applications where energy efficiency and environmental impact are critical considerations.

The pharmaceutical relevance of Dichloro[(±)-BINAP]digold(I) extends beyond its role as a catalyst. Gold complexes have been studied for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects. While this specific complex has not been directly evaluated for such applications, its structural analogs have shown promise in preclinical studies. The insights gained from studying Dichloro[(±)-BINAP]digold(I) contribute to a broader understanding of gold-based therapeutics and may inspire future developments in this field.

The synthesis of Dichloro[(±)-BINAP]digold(I) involves well-established protocols in organometallic chemistry. Typically, it is prepared by reacting gold(I) precursors with excess BINAP ligand in the presence of appropriate chlorinating agents. The reaction conditions can be optimized to achieve high yields and purity, ensuring that the final product is suitable for both research and industrial applications. Advances in synthetic methodologies have further refined these processes, making it possible to produce this complex on scales relevant to pharmaceutical manufacturing.

The stability and handling of Dichloro[(±)-BINAP]digold(I) are important considerations for researchers and industrial chemists alike. While gold complexes are generally sensitive to air and moisture, this compound can be stored under inert conditions to maintain its integrity. Proper handling procedures ensure that the catalyst remains active and effective throughout multiple reaction cycles, thereby maximizing its utility in catalytic processes.

Future directions in the study of Dichloro[(±)-BINAP]digold(I) may include exploring its role in asymmetric catalysis and developing new ligands that enhance its catalytic activity or selectivity. The growing interest in green chemistry also suggests that efforts will be made to reduce the environmental footprint of gold catalysis by optimizing reaction conditions and developing more sustainable synthetic routes.

In conclusion, Dichloro[(±)-BINAP]digold(I) represents a significant achievement in organogold chemistry with far-reaching implications for modern catalysis and pharmaceutical applications. Its unique structure and reactivity make it a valuable tool for synthetic chemists seeking efficient and selective transformations. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic research and industrial processes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:685138-48-1)Dichloro[(±)−BINAP]digold(I)
A963104
Purity:99%
Quantity:1g
Price ($):194.0
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